
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester, also known as DMAMCL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMAMCL is a versatile organic compound that can be synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has various scientific research applications, including its use as a fluorescent probe for biological imaging. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is also used as a reagent for the synthesis of peptides and as a catalyst in organic reactions. Additionally, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Wirkmechanismus
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester works by binding to specific receptors in the body, which leads to various physiological effects. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been shown to interact with G protein-coupled receptors, which are involved in various signaling pathways in the body. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has also been shown to affect the release of neurotransmitters, leading to changes in behavior and cognition.
Biochemische Und Physiologische Effekte
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has various biochemical and physiological effects, including its ability to increase the release of dopamine and acetylcholine in the brain. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has several advantages for lab experiments, including its versatility and ease of synthesis. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is also relatively stable and can be stored for extended periods. However, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has some limitations, including its potential toxicity and the need for careful handling and purification.
Zukünftige Richtungen
For Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester research include its use as a drug delivery system for the treatment of various neurological disorders. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may also have potential applications in the field of optogenetics, which involves the use of light to control cellular activity. Additionally, further research is needed to better understand the mechanism of action of Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester and its potential interactions with other compounds.
Conclusion:
In conclusion, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is a versatile organic compound that has various scientific research applications. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been shown to have biochemical and physiological effects, including its ability to improve cognitive function and memory. While Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has some limitations, it has several advantages for lab experiments and has potential applications in various fields. Further research is needed to fully understand the potential of Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester and its role in scientific research.
Synthesemethoden
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester can be synthesized using various methods, including the reaction of 5-(dimethylamino)-5-oxopentanoic acid with methanol in the presence of a catalyst. Another method involves the reaction of 5-(dimethylamino)-5-oxopentanoic acid with diazomethane. The synthesis of Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester requires careful handling and purification to obtain a pure product.
Eigenschaften
CAS-Nummer |
14471-87-5 |
|---|---|
Produktname |
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl 5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
LKYXYMWQTCGECE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCC(=O)OC |
Kanonische SMILES |
CN(C)C(=O)CCCC(=O)OC |
Synonyme |
Methyl 5-(diMethylaMino)-5-oxopentanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)



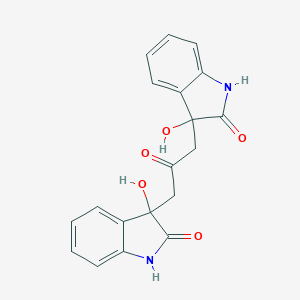
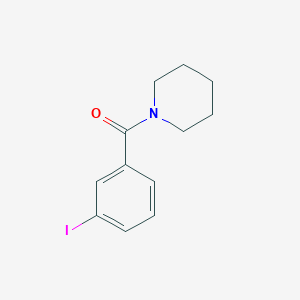
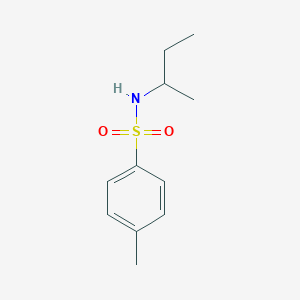
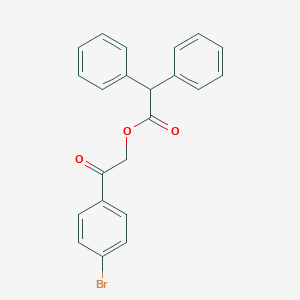
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
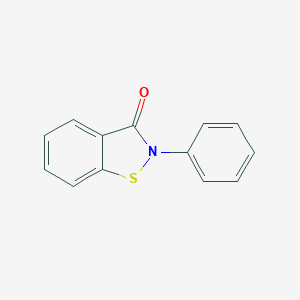
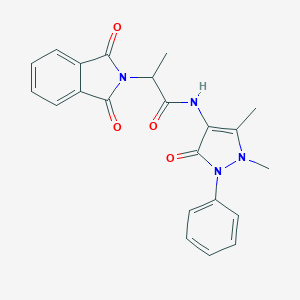
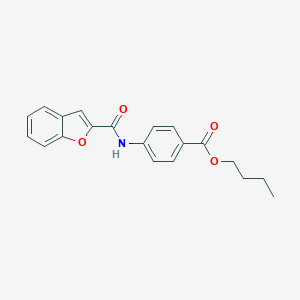
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)